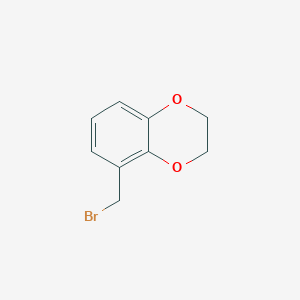

5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine

Overview

Description

5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound that has been studied for its potential applications in scientific research and laboratory experiments. The compound is a derivative of the 1,4-benzodioxine family and has a unique bromomethyl group attached to its five-membered ring. This compound has been studied for its ability to act as a synthetic intermediate and for its potential as a therapeutic agent. In

Scientific Research Applications

Biological Research and Diagnostics

“5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine” serves as a versatile scaffold in biological research. It’s used to synthesize compounds that can function as fluorescent dyes . These dyes are crucial for various biological experiments, including observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms. In diagnostics, these compounds contribute to a wide range of applications, from basic scientific research to clinical diagnostics.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized for their potential antioxidant activity . They play a role in suppressing the generation of reactive oxygen species, which is significant in the study of diseases where oxidative stress is a contributing factor. The compound’s derivatives are also explored for their potential use in boronic acid-based drug design, which has applications in cancer therapy, antibacterial, and antiviral treatments .

Textile Industry

The compound’s derivatives find applications in the textile industry, particularly in the development of functional textiles. They are used in the synthesis of dyes and pigments that contribute to the coloration and functional properties of textiles . These applications extend to emerging fields such as dye-sensitized solar cells, which are an intersection of energy and textile applications.

Food Industry

In the food industry, derivatives of “5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine” could be utilized in the synthesis of food pigments . These pigments are essential for enhancing the visual appeal and consumer acceptability of food products.

Solar Cell Technology

The compound’s derivatives are also relevant in the field of solar cell technology. They can be incorporated into the design of organic photovoltaic cells, contributing to the development of thin, flexible solar cells with tunable properties . This application is part of the broader field of renewable energy, where organic compounds play an increasingly important role.

Environmental Remediation

Lastly, the compound’s derivatives are used in environmental remediation processes. They can be involved in the synthesis of adsorbents used for dye and heavy metal adsorption, which is crucial for cleaning up industrial effluents and protecting the environment .

Mechanism of Action

Target of Action

Bromomethyl groups are known to be reactive and can engage in various chemical reactions . They can potentially interact with a variety of biological targets, including proteins and nucleic acids.

Mode of Action

Bromomethyl groups are known to participate in nucleophilic substitution reactions . In a biological context, this could involve the compound forming covalent bonds with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been used to modulate various biological pathways . The exact pathways affected would depend on the specific targets of the compound within the cell.

Pharmacokinetics

The compound’s bromomethyl group could potentially enhance its reactivity and influence its pharmacokinetic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity, its interaction with its targets, and its overall stability.

properties

IUPAC Name |

5-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZNNLAGACPGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572217 | |

| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214894-89-0 | |

| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)